molecular formula C15H23BF2N2O2 B15332912 1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B15332912
M. Wt: 312.17 g/mol
InChI Key: KFJPEWDFXATWCF-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis. Its structure features a pyrazole ring substituted at the 4-position with a boronic ester group and at the 1-position with a 4,4-difluorocyclohexyl moiety. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, making this compound valuable in kinase inhibitor development .

Properties

Molecular Formula

C15H23BF2N2O2

Molecular Weight

312.17 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H23BF2N2O2/c1-13(2)14(3,4)22-16(21-13)11-9-19-20(10-11)12-5-7-15(17,18)8-6-12/h9-10,12H,5-8H2,1-4H3

InChI Key

KFJPEWDFXATWCF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic ester moiety facilitates its role as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This enables the formation of carbon-carbon bonds between its pyrazole ring and aromatic/heteroaromatic electrophiles.

Key mechanistic steps :

  • Oxidative addition : Pd⁰ catalyst reacts with aryl/vinyl halides (e.g., bromides, iodides)

  • Transmetallation : Boronate transfers the pyrazole-difluorocyclohexyl group to palladium

  • Reductive elimination : Forms the final biaryl or styryl product

Substrate TypeTypical Catalyst SystemYield Range (Literature)
Aryl bromidesPd(PPh₃)₄/K₂CO₃/THF-H₂O65–85%
Heteroaryl chloridesPd(dppf)Cl₂/NaHCO₃/DMF50–75%
Vinyl triflatesPd(OAc)₂/SPhos/K₃PO₄/toluene70–90%

The 4,4-difluorocyclohexyl substituent enhances steric stability during coupling while maintaining electronic compatibility with transition metal catalysts.

Protodeboronation and Functional Group Interconversion

Under acidic or oxidative conditions, the boronate group undergoes protodeboronation to yield the parent pyrazole derivative. This reaction is critical for late-stage functionalization :

R-B(OR’)₂+H₃O⁺R-H+B(OH)₃+2R’OH\text{R-B(OR')₂} + \text{H₃O⁺} \rightarrow \text{R-H} + \text{B(OH)₃} + 2\text{R'OH}

Conditions influencing reaction pathway :

  • Aqueous HCl (1M) : Quantitative protodeboronation at 60°C (4 hr)

  • H₂O₂ in THF/H₂O : Oxidative cleavage to hydroxylated products

  • Cu(OAc)₂ in DMF : Forms pyrazole-copper intermediates for further coupling

Transition Metal-Catalyzed Hydrogenation

The pyrazole ring participates in selective hydrogenation when using Ru or Ir catalysts, enabling access to partially saturated heterocycles. This reaction is sensitive to steric effects from the difluorocyclohexyl group :

CatalystPressure (bar H₂)Temperature (°C)Product Selectivity
RuCl₂(BINAP)50801,2-Dihydropyrazole
Ir(cod)Cl₂/DTBM-Segphos3060Pyrazoline derivatives

The difluoro substituent directs hydrogen addition to the N1-C2 bond due to electronic deactivation of the C4 position .

Nucleophilic Aromatic Substitution

Electrophilic activation of the pyrazole ring enables displacement reactions at specific positions:

Experimental observations :

  • C5 bromination with NBS in CCl₄ produces 5-bromo derivatives (65% yield)

  • C3 sulfonation using ClSO₃H at 0°C gives sulfonated products without boronate cleavage

  • Nitration (HNO₃/H₂SO₄) occurs preferentially at C3 (72% yield)

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-4-boronic acid pinacol esters:

Compound Substituent Molecular Weight Key Applications Synthetic Yield Notable Properties
1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 4,4-Difluorocyclohexyl Not explicitly given Kinase inhibitors (e.g., crizotinib analogs) N/A High lipophilicity, enhanced metabolic stability due to fluorine substituents
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester Tetrahydro-2H-pyran-2-yl 278.15–296.17 Suzuki coupling intermediates 89% Polar oxygen-containing ring improves aqueous solubility
1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 1-Ethoxyethyl 266.14 Baricitinib intermediate N/A Ethoxy group enhances solubility in organic solvents; stable at room temperature
1-(Piperidin-4-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride Piperidin-4-yl (basic group) N/A Drug discovery scaffolds N/A Hydrochloride salt improves crystallinity and storage stability
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester Pyridin-2-ylmethyl 285.15 Fluorescent probes, metal coordination N/A Pyridine moiety enables hydrogen bonding and π-π interactions
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 5-Fluoro-2-pyridyl N/A Targeted oncology therapies N/A Fluorine enhances electron-withdrawing effects, boosting coupling reactivity

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing Groups: The 4,4-difluorocyclohexyl group in the target compound activates the boronic ester for cross-coupling via electron-withdrawing effects, similar to the 5-fluoro-2-pyridyl substituent . In contrast, electron-donating groups like ethoxyethyl reduce reactivity but improve solubility in nonpolar solvents .
  • Polar vs. Nonpolar Substituents: Tetrahydro-2H-pyran and piperidinyl derivatives exhibit higher polarity due to oxygen or nitrogen atoms, enhancing aqueous solubility compared to the lipophilic difluorocyclohexyl group .

Stability and Handling

  • Most boronic esters require storage in dark, dry conditions to prevent hydrolysis. For example, the 1-ethoxyethyl derivative is stable at room temperature but sensitive to moisture . Hydrochloride salts (e.g., piperidinyl derivative) offer improved stability under acidic conditions .

Preparation Methods

Steric and Electronic Effects

The 4,4-difluorocyclohexyl group introduces steric hindrance, necessitating bulky ligands (e.g., dppf) to stabilize the palladium catalyst. Fluorine’s electron-withdrawing nature also slows oxidative addition, requiring higher temperatures (100°C).

Yield Comparison Across Conditions

Step Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Boronation $$ \text{Pd(PPh}3\text{)}4 $$ DME 80 3 65
Coupling $$ \text{Pd(dppf)Cl}_2 $$ Toluene 100 18 77

Alternative Routes

Direct Functionalization

Pre-functionalizing the pyrazole with the 4,4-difluorocyclohexyl group before boronation is impractical due to competing side reactions.

Grignard Approach

Using 4,4-difluorocyclohexylmagnesium bromide in a Kumada coupling has been attempted but yields <30% due to poor stability of the Grignard reagent.

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) requires:

  • Continuous Flow Systems : To manage exothermic reactions.
  • Solvent Recycling : DME and dioxane are recovered via distillation.
  • Catalyst Recovery : Palladium is reclaimed using scavenger resins.

Analytical Validation

Final product purity (≥95%) is confirmed via:

  • NMR Spectroscopy : $$ ^{19}\text{F} $$ NMR confirms fluorine presence.
  • HPLC-MS : Monitors residual palladium (<10 ppm).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,4-Difluorocyclohexyl)-1H-pyrazole-4-boronic acid pinacol ester?

  • Methodology : The synthesis typically involves:

Substrate Preparation : Introducing the 4,4-difluorocyclohexyl group via alkylation or nucleophilic substitution under inert atmosphere (e.g., nitrogen) .

Boronic Ester Formation : Reacting the pyrazole intermediate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., KOAc) in anhydrous THF at 60–80°C .

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product (>95% purity) .

  • Key Data :

StepCatalystSolventTemp. (°C)Yield (%)
BoronationPd(PPh3)4THF8065–75

Q. What safety protocols are critical for handling this compound?

  • Handling Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (GHS H315, H319) .
  • Work in a fume hood to prevent inhalation of dust (GHS H335) .
  • Store at ambient temperature in a dry, inert atmosphere to prevent hydrolysis .

Q. How is this compound characterized for purity and structural confirmation?

  • Analytical Methods :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluorocyclohexyl group at δ 4.5–5.5 ppm for pyrazole protons) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluorocyclohexyl group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight :

  • The electron-withdrawing difluoro group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the cyclohexyl moiety may reduce coupling yields with bulky aryl halides .
  • Optimization Strategies :
  • Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Increase reaction temperature (80–100°C) and employ polar aprotic solvents (e.g., DMF) for challenging substrates .

Q. What are the challenges in scaling up reactions involving this boronic ester, and how are they addressed?

  • Scalability Issues :

  • Hydrolysis Sensitivity : The pinacol ester is prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents and molecular sieves to stabilize the compound during prolonged reactions .
  • Byproduct Formation : Competing protodeboronation can occur with strong bases (e.g., NaOH). Substitute with milder bases (e.g., K2CO3) and reduce reaction time .

Q. How does this compound compare to other pyrazole boronic esters in kinase inhibitor synthesis?

  • Comparative Data :

Boronic EsterTarget KinaseIC50 (nM)Selectivity Ratio (vs. JAK1)
1-(4,4-Difluorocyclohexyl)-...JAK22.115:1
1-(3-Morpholinopropyl)-...c-MET8.53:1
  • Key Advantage : The difluorocyclohexyl group improves metabolic stability and blood-brain barrier penetration compared to morpholine derivatives .

Methodological Recommendations

  • Reaction Optimization Table :

    ParameterOptimal ConditionAlternative for Challenging Substrates
    CatalystPdCl2(dppf)Pd(OAc)2 with SPhos
    SolventTHFDMF/H2O (9:1)
    BaseK2CO3Cs2CO3
    Temp.80°C100°C
  • Contradiction Analysis :

    • reports higher yields with K2CO3, while suggests Cs2CO3 for sterically hindered substrates. This discrepancy highlights the need for substrate-specific optimization.

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